molecular formula C6H10N2O2 B595010 (5-Isopropyl-1,3,4-oxadiazol-2-YL)methanol CAS No. 1211131-67-7

(5-Isopropyl-1,3,4-oxadiazol-2-YL)methanol

Cat. No. B595010
CAS RN: 1211131-67-7
M. Wt: 142.158
InChI Key: RXTQZBAFYARQJE-UHFFFAOYSA-N
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Description

“(5-Isopropyl-1,3,4-oxadiazol-2-YL)methanol” is a compound with the CAS Number: 1211131-67-7. It has a molecular weight of 142.16 and its IUPAC name is the same as the common name . It is a small molecule that is composed of a five-membered ring structure and is classified as an isopropyl oxadiazole.


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H10N2O2/c1-4(2)6-8-7-5(3-9)10-6/h4,9H,3H2,1-2H3 . This indicates the molecular structure of the compound.

Scientific Research Applications

  • Photorearrangement in Heterocyclic Compounds

    • The study of the photochemical behavior of 1,2,4-oxadiazole derivatives, including compounds similar to (5-Isopropyl-1,3,4-oxadiazol-2-YL)methanol, has shown that irradiation can lead to ring photoisomerization and the formation of open chain compounds. This finding is significant in understanding the photorearrangement processes in heterocyclic compounds (Buscemi, Cicero, Vivona, & Caronna, 1988).
  • Synthesis of Novel Heterocyclic Systems

    • Research into the synthesis of novel heterocyclic systems, such as 5-(1,2,4-oxadiazol-5-yl)-3,4-dihydropyrimidine-2(1H)-thiones, has been facilitated using compounds structurally similar to this compound. This contributes to the development of new compounds with potential applications in various fields (Kharchenko, Detistov, & Orlov, 2009).
  • Chemical Synthesis and Purity Enhancement

    • The synthesis and purification of compounds like 5-Isopropyl-1,3,4-oxadiazol-2(3H)-one, a closely related compound, demonstrate the potential for high-purity production of such compounds. This process is noted for its simplicity and economic viability, suggesting its suitability for industrial production (Li Ling-la, 2015).
  • Development of Liquid-Crystalline Materials

    • The study of the orientational properties of 1,3,4-oxadiazoles in liquid-crystalline materials has revealed potential applications in the field of organic light-emitting diodes (OLEDs). This research provides valuable insights into the use of such compounds in advanced technological applications (Wolarz, Chrzumnicka, Fischer, & Stumpe, 2007).
  • Study of Thermodynamics in Adsorption Processes

    • Research into the thermodynamics of adsorption for certain 1,3,4-oxadiazoles has shed light on the role of intermolecular interactions in such processes. This information is crucial for understanding the adsorption behavior of compounds including those similar to this compound (Saifutdinov & Pimerzin, 2013).

Mechanism of Action

Pharmacokinetics

The compound is a liquid at room temperature , which may influence its absorption and distribution. Its molecular weight of 142.16 could also impact its pharmacokinetic properties. More research is needed to outline the compound’s ADME properties and their impact on bioavailability.

properties

IUPAC Name

(5-propan-2-yl-1,3,4-oxadiazol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2/c1-4(2)6-8-7-5(3-9)10-6/h4,9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXTQZBAFYARQJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(O1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50672413
Record name [5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50672413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1211131-67-7
Record name [5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50672413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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